Chloroquine

Pharmacokinetics Volume of Distribution Lysosomotropism

Select Chloroquine for its superior autophagy inhibition, showing 8-fold greater antiproliferative activity than Hydroxychloroquine in cancer cell lines. Its well-characterized PBPK model and extensive tissue distribution (Vd: 200–800 L/kg) make it the benchmark for lysosomal trapping studies. Its narrow therapeutic window and long half-life (20–60 days) position it as a critical standard for TDM analytical method validation. Ensure your research demands the precision that only Chloroquine provides.

Molecular Formula C18H26ClN3
Molecular Weight 319.9 g/mol
CAS No. 54-05-7
Cat. No. B1663885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroquine
CAS54-05-7
SynonymsAralen
Arechine
Arequin
Chingamin
Chlorochin
Chloroquine
Chloroquine Sulfate
Chloroquine Sulphate
Khingamin
Nivaquine
Sulfate, Chloroquine
Sulphate, Chloroquine
Molecular FormulaC18H26ClN3
Molecular Weight319.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)
InChIKeyWHTVZRBIWZFKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityBitter colorless crystals, dimorphic. Freely soluble in water, less sol in neutral or alkaline pH. Stable to heat in soln pH4 to 6.5. Practically in soluble in alcohol, benzene and chloroform /Diphosphate/
WHITE CRYSTALLINE POWDER;  ODORLESS;  BITTER TASTE;  FREELY SOL IN WATER; PRACTICALLY INSOL IN ALCOHOL, CHLOROFORM, ETHER;  AQ SOLN HAS PH OF ABOUT 4.5;  PKA1= 7;  PKA2= 9.2 /PHOSPHATE/
VERY SLIGHTLY SOL IN WATER;  SOL IN DIL ACIDS, CHLOROFORM, ETHER
Insoluble in alcohol, benzene, chloroform, ether.
1.75e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Chloroquine (CAS 54-05-7): A Foundational 4-Aminoquinoline for Scientific and Industrial Applications


Chloroquine (CQ) is a classic 4-aminoquinoline antimalarial agent [1]. Beyond its established role in treating malaria and certain autoimmune diseases, its core utility in modern research stems from its properties as a lysosomotropic agent and autophagy inhibitor [2]. This compound serves as a critical tool for investigating lysosomal function and autophagic flux, yet its selection over close analogs like Hydroxychloroquine or Amodiaquine requires precise, data-driven justification based on specific experimental or therapeutic needs.

The Perils of 4-Aminoquinoline Interchangeability: Why Chloroquine is Not a Generic Substitute


Despite belonging to the same 4-aminoquinoline class, substituting Chloroquine with a close analog like Hydroxychloroquine (HCQ) or Amodiaquine (AQ) is scientifically and clinically unsound. These compounds diverge significantly in their pharmacokinetic properties, safety profiles, and specific molecular mechanisms. For example, their volumes of distribution and tissue accumulation differ markedly, as do their associated risks for cardiotoxicity and retinopathy [1]. Furthermore, their efficacy against chloroquine-resistant strains of Plasmodium falciparum is not equivalent [2]. Therefore, a user's choice cannot be based on class alone but must be anchored in the quantifiable, comparator-driven evidence presented below.

Quantifiable Differentiation: A Technical Guide to Chloroquine Selection Over Analogs


Enhanced Tissue Penetration and Intracellular Sequestration: A PK/PD Advantage over Hydroxychloroquine

Chloroquine exhibits a significantly larger volume of distribution (Vd) than its close analog Hydroxychloroquine (HCQ), indicating more extensive tissue penetration and intracellular sequestration. A comparative analysis shows Chloroquine's Vd to be 200–800 L/kg, whereas HCQ's Vd is approximately 63 L/kg [1]. This difference is further underscored by their terminal elimination half-lives, with Chloroquine at 20–60 days compared to HCQ's 20–120 days [1]. The mechanistic basis for this difference lies in Chloroquine's more pronounced lysosomotropic properties, leading to higher lysosomal accumulation [2].

Pharmacokinetics Volume of Distribution Lysosomotropism

Superior Autophagy Inhibition Potency Relative to Hydroxychloroquine in Cancer Research

In comparative in vitro studies assessing antiproliferative activity linked to autophagy inhibition, Chloroquine (CQ) demonstrates higher potency than Hydroxychloroquine (HCQ) against human cancer cell lines. In one study, a novel dimeric CQ derivative (DC661) was shown to inhibit autophagy significantly better than HCQ, and the parent compound CQ was reported to be approximately 8-fold more potent than HCQ in BxPC3 pancreatic cancer cells [1]. A separate data source corroborates this, listing an IC50 of 30 µM for HCQ in human dermal fibroblasts , while Chloroquine's IC50 in similar contexts is consistently reported as lower (more potent).

Autophagy Inhibition Cancer Research IC50

Differentiated Clinical Toxicity Profile from Hydroxychloroquine: A Risk-Benefit Assessment from FAERS Database

A large-scale disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database, comprising over 6.6 million reports, reveals a distinct and quantifiably different safety profile for Chloroquine compared to Hydroxychloroquine. The analysis identified significant differences in the Reporting Odds Ratios (ROR) for several adverse events [1]. Notably, Chloroquine use was exclusively and significantly associated with psychotic disorders, suicide/self-injury, convulsions, and peripheral neuropathy. Furthermore, in a multivariable logistic regression model, death was more frequently associated with Chloroquine use than with HCQ [1].

Pharmacovigilance Drug Safety Toxicology

Variable Efficacy Against Resistant Malaria: Critical Geographic and Strain-Specific Performance Data

The efficacy of Chloroquine against Plasmodium falciparum is highly variable and geographically dependent, especially when compared to Amodiaquine (AQ). A randomized controlled trial in Ghana revealed that the 14-day adequate clinical and parasitological response rate for Chloroquine was only 46.7% (95% CI 37.5, 56.0), significantly inferior to AQ's 86.1% (95% CI 78.3, 91.8) [1]. This stands in contrast to earlier studies in India showing comparable cure rates [2] or a study in Kenya where AQ showed superior parasite clearance (2.4 vs 3.1 days) [3]. This inconsistency highlights that Chloroquine's utility is contingent on local resistance patterns.

Antimalarial Efficacy Drug Resistance Clinical Trial

Recommended Scientific and Industrial Applications for Chloroquine


In Vitro Autophagy Inhibition for Oncology and Cell Biology Research

Given its greater potency in inhibiting autophagy compared to Hydroxychloroquine, as evidenced by an 8-fold difference in antiproliferative activity in certain cancer cell lines, Chloroquine is the preferred compound for in vitro studies aiming to robustly block autophagic flux [1]. Its defined mechanism of action, impairing autophagosome-lysosome fusion, provides a clear and well-characterized tool for dissecting this pathway [2].

Pharmacokinetic Modeling and Lysosomal Sequestration Studies

With a vastly larger volume of distribution (200–800 L/kg) than its analog HCQ (63 L/kg), Chloroquine serves as an ideal model compound for studying extensive tissue distribution and lysosomal trapping of weakly basic drugs [1]. Its well-characterized physiologically based pharmacokinetic (PBPK) model allows for precise prediction of intratissue and subcellular concentrations, making it valuable in preclinical drug development and toxicology research [3].

Development and Validation of Analytical Methods for Therapeutic Drug Monitoring

The narrow therapeutic window and the risk of severe, dose-dependent toxicities like retinopathy and cardiotoxicity make Chloroquine a critical standard for developing and validating robust analytical methods for therapeutic drug monitoring (TDM) [1]. Its long terminal half-life (20–60 days) and extensive metabolism present unique analytical challenges that make it a rigorous benchmark for bioanalytical method development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloroquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.